molecular formula C10H10N2O2 B14839294 Methyl 3-(aminomethyl)-5-cyanobenzoate

Methyl 3-(aminomethyl)-5-cyanobenzoate

Cat. No.: B14839294
M. Wt: 190.20 g/mol
InChI Key: BKIACBVCOFJAAF-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-cyanobenzoate is an organic compound with a complex structure that includes an ester, an amine, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-cyanobenzoate typically involves multi-step reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)-5-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-cyanobenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)-5-methylbenzoate
  • Methyl 3-(aminomethyl)-5-chlorobenzoate
  • Methyl 3-(aminomethyl)-5-bromobenzoate

Uniqueness

Methyl 3-(aminomethyl)-5-cyanobenzoate is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-cyanobenzoate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5,11H2,1H3

InChI Key

BKIACBVCOFJAAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)CN

Origin of Product

United States

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